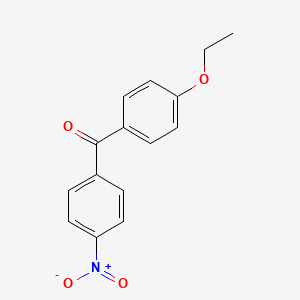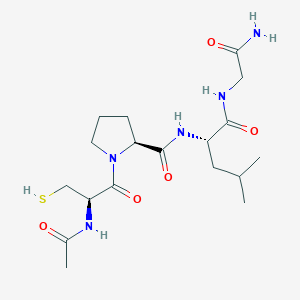
Naphthalene, 7-methyl-1-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of naphthalene, where a methyl group and an isopropyl group are substituted at the 1 and 7 positions, respectively . This compound is part of the larger family of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 7-methyl-1-(1-methylethyl)- can be achieved through several methods. One common approach involves the alkylation of naphthalene using methyl and isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes. For example, Friedel-Crafts alkylation using aluminum chloride as a catalyst can be employed to introduce the methyl and isopropyl groups onto the naphthalene ring . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 7-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the aromatic ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Concentrated sulfuric acid for sulfonation; nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Naphthalene, 7-methyl-1-(1-methylethyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of naphthalene, 7-methyl-1-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes . The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene: The parent compound, simpler in structure with no alkyl substitutions.
1-Methylnaphthalene: Similar but lacks the isopropyl group.
2-Methylnaphthalene: Methyl group at a different position, leading to different chemical properties.
Uniqueness
Naphthalene, 7-methyl-1-(1-methylethyl)- is unique due to the specific positioning of its methyl and isopropyl groups, which influence its reactivity and interactions. This structural arrangement can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
66577-17-1 |
|---|---|
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
7-methyl-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h4-10H,1-3H3 |
InChI-Schlüssel |
IALOQWWBBPIKBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2C(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)






